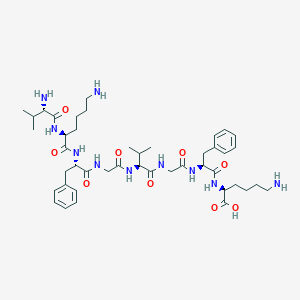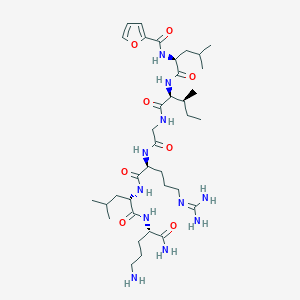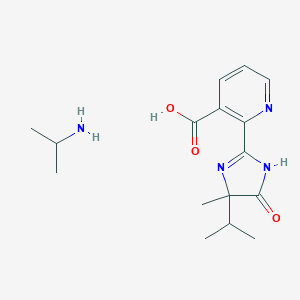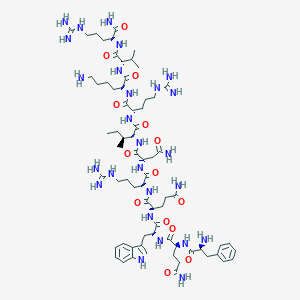
Dadle
概要
説明
- DADLEは、鎮痛作用を持つ合成オピオイドペプチドです。
- そのペプチド配列はTyr-D-Ala-Gly-Phe-D-Leuです。
- This compoundは、しばしば選択的なδ-オピオイド受容体アゴニストと考えられていますが、μ-オピオイド受容体のμ1サブタイプにも結合します .
科学的研究の応用
- In chemistry: DADLE serves as a model peptide for studying opioid receptor interactions.
- In biology: It helps elucidate opioid receptor signaling pathways.
- In medicine: Research explores its potential as an analgesic and neuroprotective agent.
- In industry: this compound’s applications are limited due to its peptide nature.
作用機序
- DADLEはδ-オピオイド受容体を活性化し、鎮痛作用をもたらします。
- μ-オピオイド受容体に結合し、血圧や心拍数に影響を与える可能性もあります。
- 関与する正確な分子標的と経路は、さらなる調査が必要です。
類似化合物の比較
- This compoundの独自性は、その特定の配列と受容体選択性にあります。
- 類似の化合物には、他のエンケファリン(例:DAMGO)および内因性オピオイドペプチドが含まれます。
生化学分析
Biochemical Properties
“Dadle” interacts with delta opioid receptors, stimulating extracellular signal-regulated protein kinases (ERK), which are members of the mitogen-activated protein kinases (MAPK) . These interactions play a key role in neuronal protection against hypoxic and ischemic conditions .
Cellular Effects
“this compound” exerts protective effects on various types of cells, particularly neurons, under hypoxic and ischemic conditions . It influences cell function by attenuating apoptosis via the MEK/ERK antiapoptotic pathway .
Molecular Mechanism
“this compound” exerts its effects at the molecular level through binding interactions with delta opioid receptors . It activates the MEK-ERK pathway, leading to decreased apoptosis and improved neuronal survival .
Temporal Effects in Laboratory Settings
“this compound” has shown to provide dose-dependent protection on spinal cord ischemia-reperfusion (I/R) injury in rabbits . Over time, it reduces the rate of paraplegia and increases the number of surviving neurons .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages . At a dosage of 0.05 mg/kg, “this compound” significantly reduces serum malondialdehyde (MDA) and nitric oxide (NO) levels, while increasing glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) levels .
Metabolic Pathways
“this compound” is involved in the MEK-ERK pathway . It interacts with delta opioid receptors and stimulates ERK, a member of the MAPK .
準備方法
- DADLEは、固相ペプチド合成などのさまざまな経路で合成できます。
- 工業生産方法には、大規模ペプチド合成や微生物における組換え発現が含まれる場合があります。
化学反応の分析
- DADLEは、酸化、還元、置換などのさまざまな反応を受けます。
- 一般的な試薬には、合成中のアミノ酸の保護基が含まれます。
- 形成される主要な生成物は、特定の反応条件によって異なります。
科学研究への応用
- 化学:this compoundは、オピオイド受容体相互作用を研究するためのモデルペプチドとして役立ちます。
- 生物学:オピオイド受容体シグナル伝達経路の解明に役立ちます。
- 医学:鎮痛薬および神経保護剤としての可能性を探る研究が行われています。
- 産業:this compoundの用途は、そのペプチドの性質により限定されています。
類似化合物との比較
- DADLE’s uniqueness lies in its specific sequence and receptor selectivity.
- Similar compounds include other enkephalins (e.g., DAMGO) and endogenous opioid peptides.
特性
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUJMSMQIPIPTF-IBURTVSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63631-40-3 | |
| Record name | Enkephalin, leucine-2-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DADLE | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ENKEPHALIN-(2-D-ALA, 5-D-LEU) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB4QD9GL6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of DADLE?
A1: this compound acts primarily as a selective agonist of the delta opioid receptor (DOR), a G protein-coupled receptor. [, , , , , , , ]
Q2: How does this compound binding to DOR elicit its effects?
A2: this compound binding to DOR initiates signaling cascades primarily through Gi/Go proteins, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. [, ] This, in turn, influences various downstream pathways involved in pain modulation, neuroprotection, and other physiological processes. [, , ]
Q3: Does this compound interact with other opioid receptors?
A3: While this compound displays selectivity for DOR, studies indicate it can also interact with mu opioid receptors (MOR) at higher concentrations, albeit with lower affinity compared to DOR. [, ] This interaction contributes to its complex pharmacological profile.
Q4: How does this compound's interaction with MOR differ from its interaction with DOR?
A4: this compound's interaction with MOR can activate distinct downstream signaling pathways compared to DOR, potentially leading to different physiological effects. [] For instance, studies suggest that this compound's cytotoxic effects at high concentrations might be mediated through MOR activation and subsequent Fas ligand (FasL) upregulation. []
Q5: What is the role of receptor endocytosis in this compound's activity?
A5: Research indicates that DOR endocytosis is crucial for this compound's analgesic effects. [] Prolonged exposure to high this compound concentrations can induce DOR-dependent endocytosis and downstream signaling involving protein kinase C (PKC), potentially contributing to neuronal hyperexcitability. []
Q6: How does this compound affect neuronal survival and apoptosis?
A6: this compound exhibits neuroprotective properties by activating pro-survival kinases like Akt and extracellular signal-regulated kinase (ERK) via epidermal growth factor receptor (EGFR) transactivation. [] It also influences apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins in various cell types, including neurons and astrocytes. [, , ]
Q7: What is the molecular formula and weight of this compound?
A7: this compound (C30H42N6O7) has a molecular weight of 598.7 g/mol.
Q8: How do structural modifications of this compound impact its activity?
A8: Modifications to this compound's structure can significantly alter its pharmacological properties, including potency, selectivity, and metabolic stability. [, , ] For instance, capping the N- and C-termini or cyclizing the peptide with a coumarinic acid linker aimed to improve its metabolic stability and bioavailability. [, , , ]
Q9: How is this compound metabolized in the body?
A9: this compound is primarily metabolized by enzymatic degradation, with endopeptidases playing a major role in its elimination. [] Its cyclic prodrugs, designed to enhance stability, undergo esterase-catalyzed bioconversion to release this compound. [, ]
Q10: What are the primary routes of this compound elimination?
A10: this compound is primarily eliminated through metabolism, while its cyclic prodrugs are mainly excreted through the biliary route. [, ]
Q11: What factors limit this compound's permeation across biological barriers?
A11: this compound's permeation across biological barriers, such as the blood-brain barrier (BBB) and intestinal mucosa, is restricted by efflux transporters like P-glycoprotein (P-gp) and metabolic enzymes, particularly CYP450 enzymes. [, , ]
Q12: How do the pharmacokinetic properties of this compound differ across species?
A12: Significant species differences exist in the disposition of this compound and its cyclic prodrugs. [] For instance, brain uptake of the cyclic prodrug OMCA-DADLE and this compound in guinea pigs was significantly higher compared to rats. [] This highlights the importance of considering species-specific factors when interpreting preclinical data.
Q13: What in vitro models have been used to study this compound's effects?
A13: Various in vitro models, including isolated organ preparations (e.g., rat heart, guinea pig ileum), primary cell cultures (e.g., rat cortical neurons, astrocytes), and immortalized cell lines (e.g., NG108-15, PC12, HepG2, AF5, U937) have been utilized to investigate this compound's effects on various cellular processes. [, , , , , , , , , , , , , , ]
Q14: What in vivo models have been used to study this compound's therapeutic potential?
A14: Animal models of various conditions, including global cerebral ischemia-reperfusion injury in rats, spinal cord injury in mice, sepsis in rats, hemorrhagic shock in rats, and pulmonary ischemia-reperfusion injury in pigs, have been employed to evaluate the therapeutic potential of this compound. [, , , , , , , , , ]
Q15: What is known about the long-term effects of this compound?
A15: Further research is needed to fully elucidate the long-term effects of this compound. Current knowledge primarily stems from preclinical studies, highlighting the need for more comprehensive investigations, particularly in the context of chronic administration.
Q16: What drug delivery strategies have been explored to enhance this compound's therapeutic efficacy?
A16: Strategies to improve this compound's delivery and targeting include the development of cyclic prodrugs to enhance stability and potentially facilitate transport across biological barriers. [, , , ] Intrathecal administration has also been investigated for targeted delivery to the spinal cord. [, ]
Q17: How does this compound relate to the phenomenon of hibernation?
A17: this compound has been identified as a potential hibernation-inducing agent. [, ] Research suggests that its ability to induce a hypometabolic state similar to hibernation may contribute to its protective effects in various organs, including the brain.
Q18: What are the implications of this compound's effects on KATP channels?
A18: this compound's ability to open ATP-sensitive potassium (KATP) channels is thought to be a key mechanism underlying its protective effects against ischemia-reperfusion injury in various organs. [, ] This mechanism contributes to its potential therapeutic value in conditions like myocardial infarction and stroke.
Q19: What is the historical context of this compound research?
A19: this compound's discovery and subsequent research stem from efforts to understand the endogenous opioid system and explore its therapeutic potential. [] Over the years, research has uncovered its diverse pharmacological actions, fueling continued interest in its possible applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)









